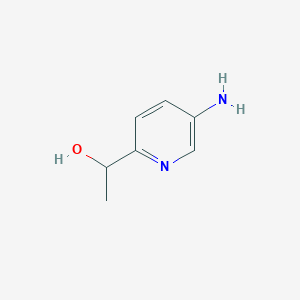
1-(5-Aminopyridin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Aminopyridin-2-yl)ethanol: is an organic compound with the molecular formula C7H10N2O It consists of a pyridine ring substituted with an amino group at the 5-position and an ethanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Aminopyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(5-nitropyridin-2-yl)ethanol using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Another method involves the reaction of 5-aminopicolinonitrile with methylmagnesium chloride in tetrahydrofuran (THF) at -78°C, followed by stirring at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using hydrogenation reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(5-Aminopyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(5-nitropyridin-2-yl)ethanol using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: 1-(5-Nitropyridin-2-yl)ethanol.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Aminopyridin-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-2-yl)ethanol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethanol group can enhance solubility and bioavailability.
Comparison with Similar Compounds
1-(5-Aminopyridin-2-yl)ethanol can be compared with other similar compounds, such as:
1-(5-Aminopyridin-2-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group. It has different reactivity and applications.
2-Acetyl-5-aminopyridine: Another related compound with an acetyl group at the 2-position. It is used in different synthetic pathways and has distinct properties.
The uniqueness of this compound lies in its combination of an amino group and an ethanol group, which provides a balance of reactivity and solubility, making it versatile for various applications.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(5-aminopyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H10N2O/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,8H2,1H3 |
InChI Key |
VSUOVNFAMSTRAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide](/img/structure/B12955327.png)
![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)
![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)
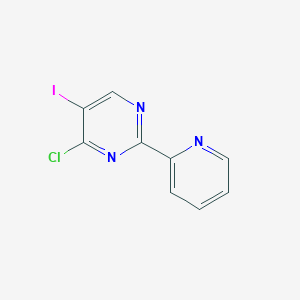
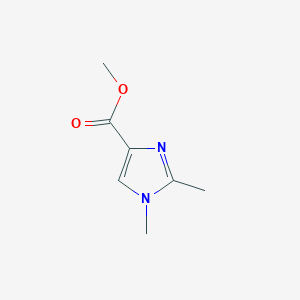
![6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12955364.png)
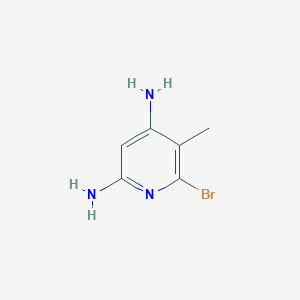
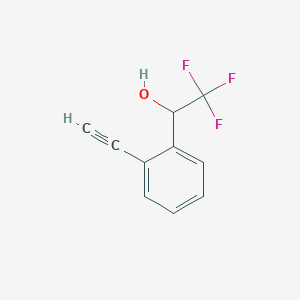

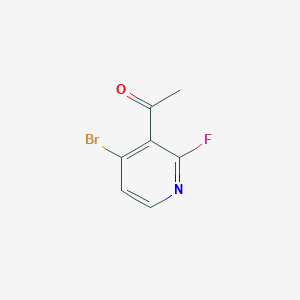
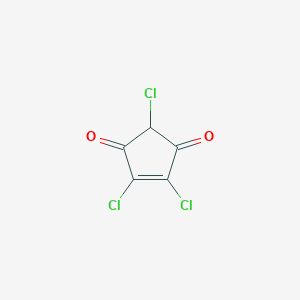
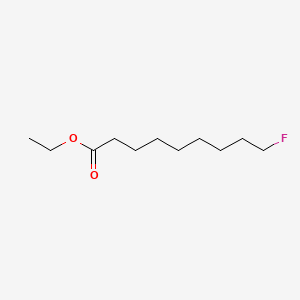
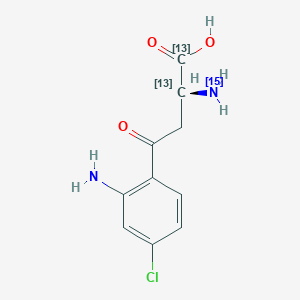
![4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine](/img/structure/B12955417.png)
